![molecular formula C13H12FNS B2807167 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE CAS No. 915923-49-8](/img/structure/B2807167.png)
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE
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Overview
Description
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE is an organic compound with the molecular formula C13H12FNS It is characterized by the presence of a fluorobenzyl group attached to a sulfanyl aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE typically involves the reaction of 3-fluorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3-Fluorobenzyl chloride+AnilineNaOH, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and organic electronics.
Mechanism of Action
The mechanism of action of 2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the fluorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Fluorobenzyl)sulfanyl]aniline
- 2-[(4-Fluorobenzyl)sulfanyl]aniline
- 2-[(3-Chlorobenzyl)sulfanyl]aniline
Comparison
2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}ANILINE is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCSNOYPODGHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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